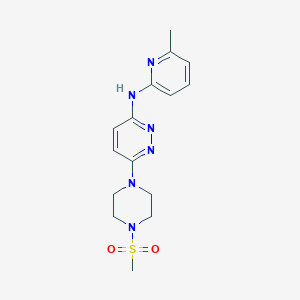

![molecular formula C17H18N2O2S B2958810 2-(乙磺酰基)-1-(2-甲基苄基)-1H-苯并[d]咪唑 CAS No. 886924-11-4](/img/structure/B2958810.png)

2-(乙磺酰基)-1-(2-甲基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with a molecular formula of C3H4N2 .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, the Debus–Radziszewski reaction has been used to design original imidazole and imidazolium-containing polymers by direct formation of the imidazole ring during the polymerization process .Molecular Structure Analysis

Imidazole compounds are characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . This structure allows imidazole to function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. For example, a photochemical reaction in which the imidazole ring is opened under UV irradiation to generate highly luminescent benzoylimino group by O2 has been discovered .Physical And Chemical Properties Analysis

Imidazole compounds have unique physical and chemical properties due to their amphoteric nature. They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .科学研究应用

苯并咪唑合成的催化体系

Khazaei 等人 (2011) 的研究突出了磺酸官能化咪唑鎓盐/FeCl3 作为苯并咪唑衍生物合成催化体系的效率。这些催化剂促进苯-1,2-二胺与芳香醛缩合,使用大气空气作为绿色氧化剂,以高产率和短反应时间生成苯并咪唑衍生物。该工艺以其室温操作和环境友好性而著称,使其成为苯并咪唑合成领域的重要贡献 (Khazaei 等,2011)。

抗氧化能力反应途径

Ilyasov 等人 (2020) 对 ABTS/PP 脱色测定法提供了有见地的综述,阐明了抗氧化能力测量的反应途径。本研究考察了偶联等特定反应,这些反应可能使基于 ABTS 的测定中抗氧化剂之间的比较产生偏差,强调了理解这些途径对于准确评估抗氧化能力的重要性 (Ilyasov 等,2020)。

用于合成咪唑的双催化剂体系

Zolfigol 等人 (2013) 讨论了一种创新离子液体 1,3-二磺酸咪唑鎓氢硫酸盐的设计,它作为一种双催化剂,用于 1,2,4,5-四取代咪唑的一锅多组分合成。该催化剂的双氢键供体在无溶剂条件下显着提高了合成效率,为生产四取代咪唑提供了一种可持续的方法 (Zolfigol 等,2013)。

砜衍生物的抗菌活性

Shi 等人 (2015) 探讨了含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病的抗菌活性。这些衍生物,特别是 2-(甲基磺酰基)-5-(4-氟苄基)-1,3,4-恶二唑,表现出优异的抗菌活性,并显着增强了植物对病原体稻瘟病菌的抗性,为农业生物化学提供了有希望的应用 (Shi 等,2015)。

作用机制

Target of Action

Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules due to their amphoteric nature . They are often used in the design of new multichannel receptors capable of recognizing different types of analytes .

Mode of Action

The interaction of imidazole derivatives with their targets is largely dependent on the specific structure of the derivative and the target molecule. Generally, they can form coordinate bonds with target molecules, altering their behavior or function .

Biochemical Pathways

The specific biochemical pathways affected by imidazole derivatives can vary widely depending on their structure and target. Some imidazole derivatives, for example, have antifungal properties and can interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in cell membrane integrity, alterations in enzymatic activity, and disruptions in signal transduction pathways, among others .

未来方向

The future directions of imidazole research could involve the design of new multichannel imidazole-based receptors capable of recognizing different types of analytes . Additionally, imidazole compounds could be further explored for their potential applications in various fields such as medicine, chemistry, and materials science.

属性

IUPAC Name |

2-ethylsulfonyl-1-[(2-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYNOADDYOJJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile](/img/structure/B2958737.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2958739.png)

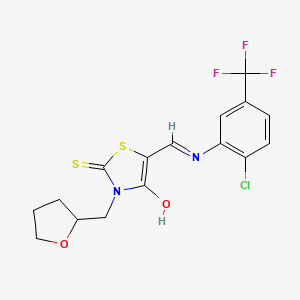

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)

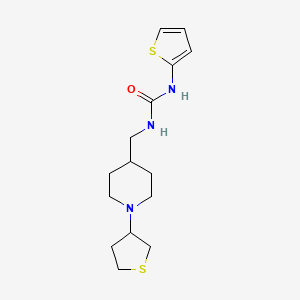

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)